molecular formula C10H4BrF7O2S B14002298 1-(5-Bromothiophen-2-yl)-4,4,5,5,6,6,6-heptafluorohexane-1,3-dione CAS No. 326-07-8

1-(5-Bromothiophen-2-yl)-4,4,5,5,6,6,6-heptafluorohexane-1,3-dione

Cat. No.: B14002298
CAS No.: 326-07-8
M. Wt: 401.10 g/mol
InChI Key: GMRONWZVBITWAM-UHFFFAOYSA-N
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Description

1-(5-Bromothiophen-2-yl)-4,4,5,5,6,6,6-heptafluorohexane-1,3-dione is a complex organic compound that features a brominated thiophene ring and a heptafluorohexane-1,3-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromothiophen-2-yl)-4,4,5,5,6,6,6-heptafluorohexane-1,3-dione typically involves the bromination of thiophene followed by coupling with heptafluorohexane-1,3-dione. One common method involves the use of Suzuki-Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like toluene, under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and coupling reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques such as chromatography and crystallization are also common in industrial settings to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromothiophen-2-yl)-4,4,5,5,6,6,6-heptafluorohexane-1,3-dione undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminothiophene derivative, while oxidation can produce a sulfone derivative.

Scientific Research Applications

1-(5-Bromothiophen-2-yl)-4,4,5,5,6,6,6-heptafluorohexane-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Bromothiophen-2-yl)-4,4,5,5,6,6,6-heptafluorohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The brominated thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the heptafluorohexane-1,3-dione moiety can form hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Bromothiophen-2-yl)-4,4,5,5,6,6,6-heptafluorohexane-1,3-dione is unique due to the presence of both a brominated thiophene ring and a heptafluorohexane-1,3-dione moiety. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in organic electronics and material science.

Properties

CAS No.

326-07-8

Molecular Formula

C10H4BrF7O2S

Molecular Weight

401.10 g/mol

IUPAC Name

1-(5-bromothiophen-2-yl)-4,4,5,5,6,6,6-heptafluorohexane-1,3-dione

InChI

InChI=1S/C10H4BrF7O2S/c11-7-2-1-5(21-7)4(19)3-6(20)8(12,13)9(14,15)10(16,17)18/h1-2H,3H2

InChI Key

GMRONWZVBITWAM-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)Br)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F

Origin of Product

United States

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